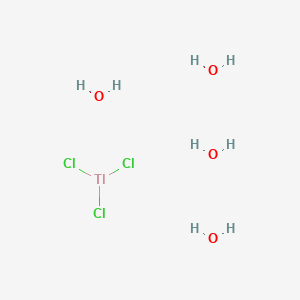

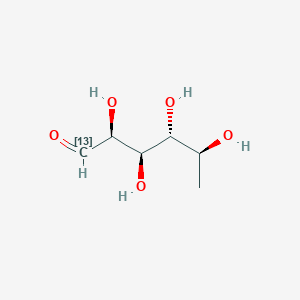

![molecular formula C11H22NO5S+ B12060309 Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium is a zwitterionic monomer known for its unique properties. This compound is used in the synthesis of polysulfobetaines, which are electrically neutral polymers containing both cationic and anionic groups within a single monomer unit. These polymers exhibit interesting properties such as resistance to electrolytes in saline solutions, biocompatibility, and blood compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium involves the reaction of 1,3-propane sultone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is typically carried out at room temperature (25°C) for 12 hours, followed by a standing period of 36 hours to allow the formation of a white precipitate. The precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as a crystalline powder, which is then stored in a cool, dry place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium undergoes various chemical reactions, including:

Polymerization: The compound can undergo polymerization due to the presence of the methacrylate group, forming polysulfobetaines.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving the sulfonate group.

Common Reagents and Conditions

Polymerization: Inverse suspension polymerization is commonly used to synthesize polysulfobetaines from this compound.

Substitution Reactions: Common reagents include nucleophiles that can attack the sulfonate group, leading to the formation of substituted products.

Major Products Formed

Polysulfobetaines: These are the primary products formed during the polymerization of this compound.

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of zwitterionic polymers, which have applications in various fields due to their unique properties.

Medicine: Its blood compatibility allows for its use in medical devices and implants.

Mechanism of Action

The mechanism of action of Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium involves its ability to form zwitterionic structures. These structures exhibit unique interactions with biological molecules, leading to their biocompatibility and blood compatibility. The compound’s molecular targets include enzymes and other proteins, where it can modulate their conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Methacryloyloxyethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is similar in structure and properties, used in the synthesis of polysulfobetaines.

N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylammonium betaine: Another similar compound with applications in polymer synthesis.

Uniqueness

Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium is unique due to its specific combination of functional groups, which confer its zwitterionic nature and make it highly suitable for applications requiring biocompatibility and blood compatibility. Its ability to undergo polymerization and substitution reactions further enhances its versatility in various scientific and industrial applications .

Properties

IUPAC Name |

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-sulfopropyl)azanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAIDFOKQCVACE-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO5S+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

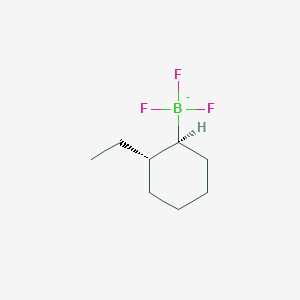

![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)